![molecular formula C24H22N2O B4084104 9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4084104.png)
9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Overview
Description
9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, also known as DPA-714, is a small molecule that has been widely studied for its potential in medical research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
Mechanism of Action
The mechanism of action of 9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is related to its binding to the TSPO. This protein is involved in a range of cellular processes, including the regulation of mitochondrial function and the response to cellular stress. By binding to the TSPO, 9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have a range of biochemical and physiological effects. In addition to its binding to the TSPO, this compound has been shown to modulate the activity of several enzymes and receptors. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in lab experiments is its specificity for the TSPO. This makes it a useful tool for studying neuroinflammation and other processes that involve activated microglia. However, there are also limitations to using 9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, including its low solubility in water and the potential for off-target effects at high concentrations.
Future Directions
There are several potential future directions for research involving 9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. One area of interest is the development of new imaging techniques that use this compound to visualize neuroinflammation in vivo. Another potential application is in the development of new therapies for neurodegenerative diseases, which are often associated with inflammation and oxidative stress. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one and its potential therapeutic uses.
Scientific Research Applications
9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been studied extensively for its potential in medical research. One of the most promising applications of this compound is in the field of neuroimaging. 9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to bind specifically to the translocator protein (TSPO), which is highly expressed in activated microglia. This makes it a useful tool for imaging neuroinflammation in vivo.
properties
IUPAC Name |
9,9-dimethyl-12-pyridin-2-yl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-24(2)13-19-22(20(27)14-24)23(17-9-5-6-12-25-17)21-16-8-4-3-7-15(16)10-11-18(21)26-19/h3-12,23,26H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXZRRVQUZBCGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=N5)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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